Norcotinine

Nicotine Dependence Biomarker Validation Toxicology

When validating LC-MS/MS methods for nicotine metabolites, laboratories struggle to find low-concentration challenge analytes that stress-test sensitivity at physiologically relevant trace levels. Norcotinine (CAS 17114-40-8), with its ~1% urinary fractional abundance and 5 ng/mL plasma LOQ, provides a built-in assay sensitivity benchmark that cotinine or trans-3′-hydroxycotinine alone cannot replicate. • CYP2A6-specific metabolic probe: enables orthogonal quantitation of the cotinine N-demethylation pathway for pharmacogenomic and drug-nicotine interaction studies. • Trace-level calibrator: supports quantification of brain norcotinine at concentrations as low as 7 pmol/g, undetectable in early post-dose windows. • NNN biomarker standard: bridges the species gap in tobacco-specific nitrosamine metabolism (13.1% urinary yield in primates vs. negligible in rodents).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 17114-40-8
Cat. No. B101708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcotinine
CAS17114-40-8
Synonymsnorcotinine
norcotinine, (+-)-isomer
norcotinine, (R)-isomer
norcotinine, (S)-isome
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CN=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
InChIKeyFXFANIORDKRCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norcotinine: Definition and Analytical Baseline


Norcotinine (CAS 17114-40-8) is a secondary metabolite of nicotine formed through the biotransformation of its primary metabolite, cotinine, by cytochrome P450 2A6 (CYP2A6) [1]. As a downstream metabolic marker, norcotinine is increasingly recognized for providing quantifiable differentiation from cotinine and trans-3'-hydroxycotinine in the biochemical assessment of nicotine dependence and cumulative tobacco exposure [2].

Role LC-MS/MS calibration and internal standard for nicotine metabolite panels
Pathway CYP2A6-dependent cotinine N-demethylation probe
Benchmark Trace-level metabolite for method sensitivity verification

Why Norcotinine Cannot Be Substituted in Analytical Workflows


Procuring a generic nicotine metabolite standard such as cotinine is often insufficient for rigorous biomarker studies or method validation. Norcotinine exhibits a distinct metabolic origin and biochemical correlation profile compared to its close analogs, cotinine and trans-3'-hydroxycotinine. While cotinine is widely used as a primary exposure marker, recent quantitative analyses demonstrate that only norcotinine maintains a statistically significant, positive association with cumulative smoking burden (pack-years) and dependence severity after adjusting for multiple comparisons, a relationship not sustained by cotinine or 3-hydroxycotinine in the same cohort [1].

  • Replacing norcotinine with cotinine or trans-3′-hydroxycotinine may remove the low-abundance sensitivity benchmark built into the assay.
  • Distinct chromatographic retention and CYP2A6-specific formation are not replicated by other nicotine metabolites, potentially compromising quantitative accuracy.
  • The trace-level norcotinine signal serves as an endogenous challenge for LLOQ verification that more abundant metabolites are unlikely to provide.

Norcotinine Quantitative Comparison Evidence


Brain Concentration vs Cotinine and Nornicotine

In a cross-sectional study of 104 male smokers, norcotinine emerged as the most robust biochemical marker for cumulative tobacco exposure, in contrast to cotinine. The association between serum norcotinine concentration and smoking duration (pack-years) was positive and statistically significant (r=0.327, q=0.008) following false discovery rate (FDR) correction. This significant association was not observed for cotinine after the same statistical correction [1].

Brain exposure ratio
Head-to-head
43× lower than cotinine
Trace CNS exposure marker
Rat brain, single-dose nicotine; delayed peak
Nicotine Dependence Biomarker Validation Toxicology

Urinary Excretion Abundance vs 3-Hydroxycotinine

When stratifying individuals by Fagerström Test for Nicotine Dependence (FTND) categories, only norcotinine levels demonstrated a statistically significant difference between dependence severity groups after adjustment for multiple comparisons (q=0.030). Higher concentrations were observed in individuals with greater dependence severity. In contrast, the trends observed for cotinine and 3-hydroxycotinine across FTND groups were not statistically significant following FDR correction [1].

Urinary abundance
Class-level
~50× lower than 3-OH-cotinine
Demands fit-for-purpose LLOQ
Human smokers' urine, pooled metabolic data
Addiction Research Metabolite Profiling Clinical Biochemistry

CYP2A6 vs CYP2A13 Enzyme Selectivity

Norcotinine is generated directly from cotinine via CYP2A6-catalyzed metabolism, representing a distinct branch in the nicotine metabolic pathway [1]. Specifically, CYP2A6 metabolizes cotinine not only to trans-3'-hydroxycotinine but also to norcotinine. In vitro experiments using baculovirus-expressed P450 2A6 and [methyl-3H]cotinine identified norcotinine as a distinct product alongside trans-3'-hydroxycotinine and 5'-hydroxycotinine, confirming its unique enzymatic origin separate from the primary hydroxylation pathway [1].

CYP2A6 vs CYP2A13 selectivity
Head-to-head
CYP2A6: major product CYP2A13: minor product
CYP2A6-specific pathway probe
Recombinant P450 product partitioning
Metabolic Pathway Enzymology In Vitro Toxicology

Plasma LOQ vs Nicotine and Cotinine

In a validated LC-MS/MS method for human oral fluid, the linear dynamic range for norcotinine was established as 1–2,000 ng/mL. This range is comparable to that of nicotine (1–2,000 ng/mL) but differs from cotinine (0.2–2,000 ng/mL) and trans-3'-hydroxycotinine (0.5–2,000 ng/mL), reflecting its relative abundance in this matrix [1]. Furthermore, in human serum, the limit of detection (LOD) and lower limit of quantification (LLOQ) for norcotinine were determined to be in the range of 0.22–0.69 μg/L, which is lower than that for cotinine (0.32–0.95 μg/L) but higher than for 3-OH cotinine (0.07–0.25 μg/L) [2].

Plasma LOQ
Head-to-head
5 ng/mL vs 1 ng/mL (nicotine/cotinine)
Requires higher-purity standard for LOQ
Human plasma LC-MS/MS, 1.0 mL volume
Method Validation LC-MS/MS Bioanalysis

Multi-Matrix LOD–LLOQ Comparison

In a rodent model following acute peripheral administration of [2'-14C]nicotine, peak brain concentrations of nicotine metabolites were quantified. Norcotinine achieved a peak brain concentration of 7 nM, which was approximately 43-fold lower than that of cotinine (300 nM) and 10-fold lower than that of nornicotine (70 nM) [1]. This data confirms that norcotinine is a minor but detectable metabolite in the central nervous system compared to its more abundant analogs.

Multi-matrix LOD–LLOQ
Head-to-head
Norcotinine LOD: serum 0.22–0.69, urine 0.20–0.55, saliva 0.33–3.01 µg/L Cotinine LOD: serum 0.32–0.95, urine 0.23–0.82, saliva 0.22–2.34 µg/L
Matrix-dependent sensitivity profile
2025 validated LC-MS/MS; CLSI EP-06
Neuropharmacology Tissue Distribution Metabolite Quantification

CYP2A6 Inhibitory Potency: Norcotinine vs. Cotinine and Nornicotine

Norcotinine was evaluated as an inhibitor of human cDNA-expressed cytochrome P450 2A6 (CYP2A6) mediated coumarin 7-hydroxylation. It exhibited a Ki value of >300 µM, indicating very weak inhibitory potency. This is comparable to S-cotinine (Ki = >300 µM) but substantially less potent than S-(-)-nornicotine (Ki = 20-300 µM) and the parent alkaloid S-(-)-nicotine (Ki = 4.4 µM) [1]. This data quantifies norcotinine's minimal impact on CYP2A6 activity relative to other nicotine-related compounds.

Enzyme Inhibition Drug-Drug Interaction In Vitro Pharmacology

Norcotinine Application Scenarios


Multi-Analyte LC-MS/MS Nicotine Metabolite Panel

In epidemiological or clinical cohort studies focused on the long-term health effects of smoking, norcotinine serves as the preferred biochemical marker for quantifying cumulative exposure. As established in Section 3, norcotinine concentrations exhibit a statistically significant positive correlation with smoking pack-years (r=0.327, q=0.008), a relationship not upheld by cotinine [1]. Researchers can therefore use norcotinine quantification to stratify study participants by objective, biochemical exposure burden rather than relying solely on self-reported smoking history.

CYP2A6 Phenotyping via Cotinine-Norcotinine Branch

Norcotinine is a mandatory component in the development and validation of any comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed to quantify nicotine and its metabolites. As detailed in Section 3, its distinct analytical parameters—such as a serum LOD-LLOQ range of 0.22–0.69 μg/L and an oral fluid linear range of 1–2,000 ng/mL [1]—differ from those of cotinine and 3-hydroxycotinine. Accurate method validation therefore requires a norcotinine standard to establish proper calibration curves and assess matrix-specific sensitivity.

Trace-Level CNS Pharmacokinetic Studies

In forensic and clinical toxicology settings, distinguishing active tobacco use from passive environmental exposure is a critical challenge. Norcotinine's unique metabolic origin, as a direct CYP2A6-catalyzed product of cotinine [2], makes it a valuable secondary biomarker. When used in conjunction with cotinine and other metabolites, the presence or relative ratio of norcotinine can provide orthogonal confirmation of active nicotine metabolism. Its low abundance in tissues like the brain (7 nM peak concentration in rat models) [3] underscores the need for highly sensitive assays for which the pure standard is essential.

NNN Metabolism and Cancer Biomarker Studies

For researchers conducting in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes, norcotinine is a key reference standard. It represents a distinct branch of cotinine metabolism by CYP2A6, separate from the primary hydroxylation to trans-3'-hydroxycotinine [2]. Furthermore, its negligible inhibitory potency on CYP2A6 (Ki > 300 µM) [4] makes it a suitable negative control or reference point in enzyme inhibition assays, contrasting with more potent inhibitors like nornicotine and nicotine.

Application
Selection Property
Validation Focus
Nicotine metabolite LC-MS/MS panel validation
Low-concentration challenge analyte for sensitivity benchmarking
LLOQ verification at trace metabolite levels
CYP2A6 phenotyping studies
Enzyme-specific metabolite pathway probe
CYP2A6 vs CYP2A13 product partitioning
Neuropharmacokinetics of nicotine metabolites
Trace-level CNS exposure marker
Low-abundance brain metabolite quantification
Carcinogen metabolism biomarker research
NNN metabolism bridging standard for primate models
Species-specific norcotinine formation profiling

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33 linked technical documents
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